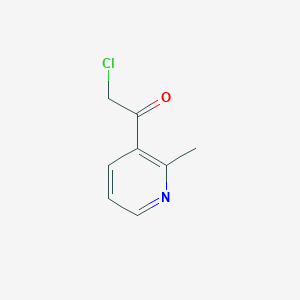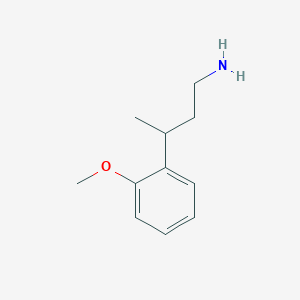
4-Butoxy-1-chloro-2,2-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxy-1-chloro-2,2-dimethylbutane is an organic compound with the molecular formula C10H21ClO It is a chlorinated alkane with a butoxy group attached to the fourth carbon and two methyl groups on the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-1-chloro-2,2-dimethylbutane typically involves the chlorination of 4-butoxy-2,2-dimethylbutane. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butoxy-1-chloro-2,2-dimethylbutane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: 4-Butoxy-2,2-dimethylbutanol or 4-Butoxy-2,2-dimethylbutylamine.
Elimination: 4-Butoxy-2,2-dimethyl-1-butene.
Oxidation: 4-Butoxy-2,2-dimethylbutanal or 4-Butoxy-2,2-dimethylbutanoic acid.
Applications De Recherche Scientifique
4-Butoxy-1-chloro-2,2-dimethylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated alkanes on biological systems.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-Butoxy-1-chloro-2,2-dimethylbutane involves its interaction with nucleophiles and bases. The chlorine atom, being a good leaving group, facilitates substitution and elimination reactions. The butoxy group can undergo oxidation, leading to the formation of various functional groups that can interact with biological targets.
Comparaison Avec Des Composés Similaires
1-Chloro-2,2-dimethylbutane: Similar structure but lacks the butoxy group.
4-Butoxy-2,2-dimethylbutane: Similar structure but lacks the chlorine atom.
2-Chloro-2-methylbutane: Similar structure but lacks the butoxy group and has only one methyl group.
Uniqueness: 4-Butoxy-1-chloro-2,2-dimethylbutane is unique due to the presence of both a butoxy group and a chlorine atom, which allows it to undergo a variety of chemical reactions and makes it a versatile compound in organic synthesis.
Propriétés
Formule moléculaire |
C10H21ClO |
|---|---|
Poids moléculaire |
192.72 g/mol |
Nom IUPAC |
4-butoxy-1-chloro-2,2-dimethylbutane |
InChI |
InChI=1S/C10H21ClO/c1-4-5-7-12-8-6-10(2,3)9-11/h4-9H2,1-3H3 |
Clé InChI |
XYZFJYJXPRYYOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCC(C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate](/img/structure/B13572483.png)
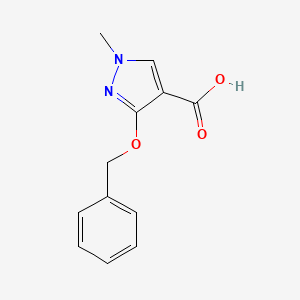
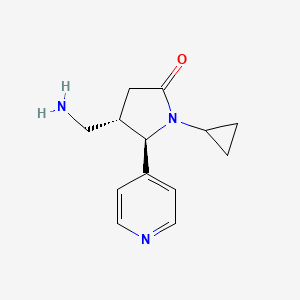
![tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate](/img/structure/B13572507.png)

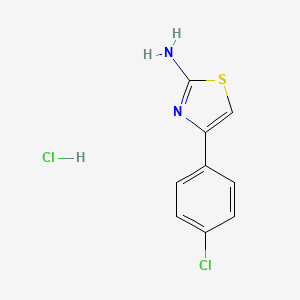
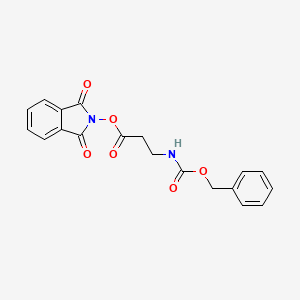
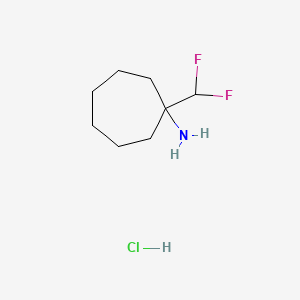
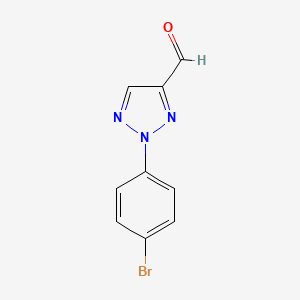

![(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)
